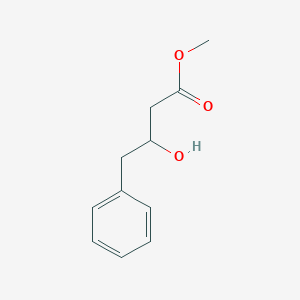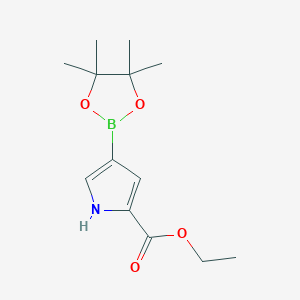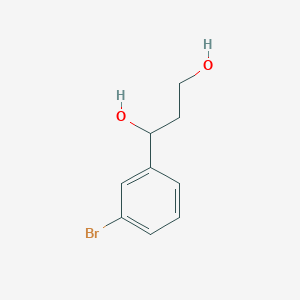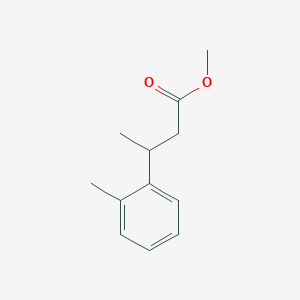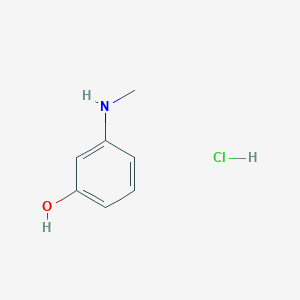
3-(Methylamino)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)phenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a methylamino group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)phenol hydrochloride typically involves the methylation of m-aminophenol. One common method involves treating m-aminophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the methylation of m-aminophenol followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then isolated and purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)phenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: It is used in the manufacture of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The methylamino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophenol: Similar structure but lacks the methyl group.
4-(Methylamino)phenol: The methylamino group is positioned differently on the phenol ring.
N-Methyl-4-hydroxyphenethylamine: Contains a similar functional group but with an extended carbon chain.
Uniqueness
3-(Methylamino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and hydroxyl groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse scientific applications .
Eigenschaften
Molekularformel |
C7H10ClNO |
|---|---|
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
3-(methylamino)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h2-5,8-9H,1H3;1H |
InChI-Schlüssel |
HNZGVQVGWHBLGI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


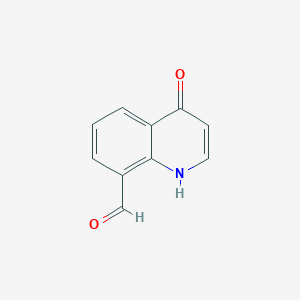
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)

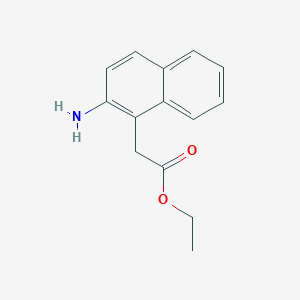
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
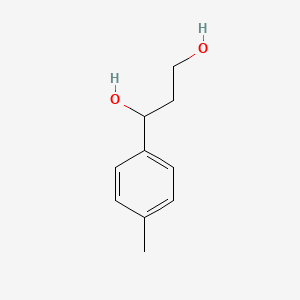
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
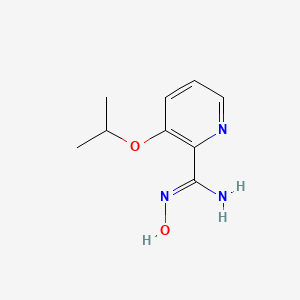
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
